4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide
Overview
Description
4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with benzyl, methylsulfonyl, and chloro-methoxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved by reacting 5-chloro-2-methoxyaniline with benzoyl chloride under basic conditions.
Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques to ensure consistency and scalability.
Chemical Reactions Analysis
4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methylsulfonyl groups can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide include:
4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.
4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-hydroxyphenyl)benzamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and binding characteristics compared to its analogs.
Properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-13-10-18(23)14-20(21)24-22(26)17-8-11-19(12-9-17)25(30(2,27)28)15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXYKQHDLOKLDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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